2-chloro-5-nitro-N-(pyridin-3-yl)benzamide
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Overview
Description
2-chloro-5-nitro-N-(pyridin-3-yl)benzamide is an organic compound with the molecular formula C12H8ClN3O3 It is characterized by the presence of a chloro group, a nitro group, and a pyridinyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-nitro-N-(pyridin-3-yl)benzamide typically involves the following steps:
Nitration: The introduction of the nitro group into the benzene ring is achieved through nitration. This involves treating the benzene derivative with a mixture of concentrated nitric acid and sulfuric acid.
Chlorination: The chloro group is introduced via chlorination, often using reagents such as thionyl chloride or phosphorus pentachloride.
Amidation: The final step involves the formation of the amide bond. This is typically achieved by reacting the chlorinated nitrobenzene with pyridin-3-amine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-chloro-5-nitro-N-(pyridin-3-yl)benzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridinyl group, using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles (amines, thiols), solvents like dimethylformamide (DMF).
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products Formed
Reduction: 2-chloro-5-amino-N-(pyridin-3-yl)benzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives of the pyridinyl group.
Scientific Research Applications
2-chloro-5-nitro-N-(pyridin-3-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of certain biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-5-nitro-N-(pyridin-3-yl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The chloro group and pyridinyl moiety contribute to the compound’s binding affinity to its targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-chloro-5-nitropyridine: Shares the chloro and nitro groups but lacks the benzamide moiety.
N-(pyridin-3-yl)benzamide: Lacks the chloro and nitro groups but retains the benzamide and pyridinyl structure.
Uniqueness
2-chloro-5-nitro-N-(pyridin-3-yl)benzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry.
Properties
Molecular Formula |
C12H8ClN3O3 |
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Molecular Weight |
277.66 g/mol |
IUPAC Name |
2-chloro-5-nitro-N-pyridin-3-ylbenzamide |
InChI |
InChI=1S/C12H8ClN3O3/c13-11-4-3-9(16(18)19)6-10(11)12(17)15-8-2-1-5-14-7-8/h1-7H,(H,15,17) |
InChI Key |
NYRDZHBYGCSEJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
solubility |
>41.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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